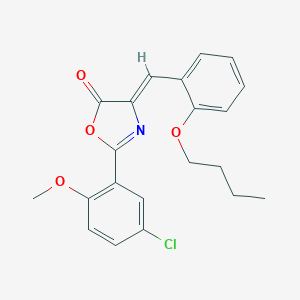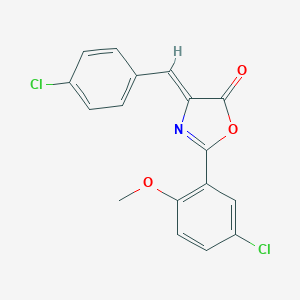![molecular formula C25H30N4O6 B299263 2-[(2E)-2-{4-[2-(cyclohexylamino)-2-oxoethoxy]benzylidene}hydrazinyl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B299263.png)
2-[(2E)-2-{4-[2-(cyclohexylamino)-2-oxoethoxy]benzylidene}hydrazinyl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2E)-2-{4-[2-(cyclohexylamino)-2-oxoethoxy]benzylidene}hydrazinyl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by the chemical name, "Cyclohexylamino-4-[[2-[(2E)-2-[[(2,4-dimethoxyphenyl)amino]carbonyl]hydrazinylidene]-4-methylphenyl]oxy]-2-oxoethyl ester." In
Mecanismo De Acción
The mechanism of action of 2-[(2E)-2-{4-[2-(cyclohexylamino)-2-oxoethoxy]benzylidene}hydrazinyl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide is not fully understood. However, it is believed that this compound may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2E)-2-{4-[2-(cyclohexylamino)-2-oxoethoxy]benzylidene}hydrazinyl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide have been studied in various animal models. Some studies have suggested that this compound may be effective in reducing tumor growth and inflammation, while others have suggested that it may have toxic effects on certain organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(2E)-2-{4-[2-(cyclohexylamino)-2-oxoethoxy]benzylidene}hydrazinyl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. However, one limitation is that the compound's mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for the study of 2-[(2E)-2-{4-[2-(cyclohexylamino)-2-oxoethoxy]benzylidene}hydrazinyl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide. One direction is to further investigate the compound's mechanism of action, which could lead to the development of more targeted therapies. Another direction is to study the compound's potential as a treatment for other diseases, such as neurodegenerative disorders. Additionally, future studies could focus on optimizing the synthesis method for this compound to improve yields and reduce costs.
Métodos De Síntesis
The synthesis method for 2-[(2E)-2-{4-[2-(cyclohexylamino)-2-oxoethoxy]benzylidene}hydrazinyl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide involves the reaction of 2,4-dimethoxybenzaldehyde with 4-methyl-2-nitrophenol in the presence of a base to form the corresponding Schiff base. This Schiff base is then reacted with the hydrazine derivative of 2-(cyclohexylamino)-2-oxoethanol to form the final product.
Aplicaciones Científicas De Investigación
The scientific research application of 2-[(2E)-2-{4-[2-(cyclohexylamino)-2-oxoethoxy]benzylidene}hydrazinyl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide is primarily in the field of medicinal chemistry. This compound has been studied for its potential as an anti-cancer agent, with promising results in preclinical studies. It has also been studied for its potential as an anti-inflammatory agent, with some studies suggesting that it may be effective in reducing inflammation in animal models.
Propiedades
Nombre del producto |
2-[(2E)-2-{4-[2-(cyclohexylamino)-2-oxoethoxy]benzylidene}hydrazinyl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide |
|---|---|
Fórmula molecular |
C25H30N4O6 |
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
N//'-[(E)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2,4-dimethoxyphenyl)oxamide |
InChI |
InChI=1S/C25H30N4O6/c1-33-20-12-13-21(22(14-20)34-2)28-24(31)25(32)29-26-15-17-8-10-19(11-9-17)35-16-23(30)27-18-6-4-3-5-7-18/h8-15,18H,3-7,16H2,1-2H3,(H,27,30)(H,28,31)(H,29,32)/b26-15+ |
Clave InChI |
RHOOVKHFXWXQJD-CVKSISIWSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)NC3CCCCC3)OC |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3CCCCC3)OC |
SMILES canónico |
COC1=CC(=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3CCCCC3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299183.png)

![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B299190.png)
![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B299191.png)
![(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B299192.png)
![(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B299193.png)
![(5Z)-2-anilino-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299194.png)
![4-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B299195.png)
![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone](/img/structure/B299196.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299198.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B299199.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide](/img/structure/B299201.png)
![N-(4-chlorobenzyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide](/img/structure/B299203.png)